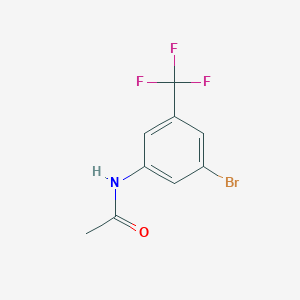
4-(Pyrrolidin-1-ylmethyl)benzonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(Pyrrolidin-1-ylmethyl)benzonitrile hydrochloride” is a chemical compound with the molecular formula C12H15ClN2 . It has a molecular weight of 222.72 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a nitrile group and a pyrrolidin-1-ylmethyl group . The exact 3D structure can be found in chemical databases .科学的研究の応用
4-PMB has been used in a variety of scientific research applications. It has been used to synthesize a variety of compounds, including drugs, drug delivery systems, and other organic compounds. It has also been used in drug discovery, as it has the potential to be used as a starting material for the synthesis of novel compounds. Additionally, 4-PMB has been used in the synthesis of peptides, as well as in the synthesis of proteins.
作用機序
Target of Action
The primary targets of 4-(Pyrrolidin-1-ylmethyl)benzonitrile hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
It is known that the compound interacts with its targets in a specific manner, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters circulation and is able to have an active effect .
Result of Action
It is known that the compound has some biological activity, but the specific effects at the molecular and cellular level are still under investigation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include pH, temperature, and the presence of other molecules in the environment.
実験室実験の利点と制限
4-PMB has several advantages for use in laboratory experiments. It is a highly reactive compound, which makes it ideal for use in a variety of synthetic reactions. Additionally, it is a relatively inexpensive compound, which makes it an attractive option for use in research. However, 4-PMB also has some limitations. It is a highly toxic compound, and exposure to it can be hazardous to human health. Additionally, it is a volatile compound, and it can easily evaporate if not properly stored.
将来の方向性
There are several potential future directions for 4-PMB research. One potential direction is to further explore its potential applications in drug discovery. Additionally, further research could be done to explore its potential uses in drug delivery systems and peptide synthesis. Additionally, further research could be done to explore its potential effects on the human body, as well as its potential toxicity. Finally, further research could be done to explore the potential for 4-PMB to be used as a starting material for the synthesis of novel compounds.
合成法
4-PMB can be synthesized using several methods, including the synthesis of the pyrrole derivative, the synthesis of the benzonitrile derivative, and the direct synthesis of 4-PMB. The synthesis of the pyrrole derivative involves the reaction of pyrrole with methyl bromide, followed by the addition of sodium hydroxide. The synthesis of the benzonitrile derivative involves the reaction of benzonitrile with methyl bromide, followed by the addition of sodium hydroxide. The direct synthesis of 4-PMB involves the reaction of pyrrole with benzonitrile, followed by the addition of sodium hydroxide.
Safety and Hazards
“4-(Pyrrolidin-1-ylmethyl)benzonitrile hydrochloride” is classified as an irritant . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye protection . More detailed safety information can be found in the material safety data sheet (MSDS) provided by the supplier .
特性
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c13-9-11-3-5-12(6-4-11)10-14-7-1-2-8-14;/h3-6H,1-2,7-8,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWKVTSUELIPSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Chlorodifluoromethyl)thio]phenyl isocyanate](/img/structure/B6328592.png)

![4-[4-(Trifluoromethylsulfonyl)phenoxy]aniline](/img/structure/B6328609.png)



![3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid, 95%](/img/structure/B6328636.png)






